Benzophenone imine

概述

描述

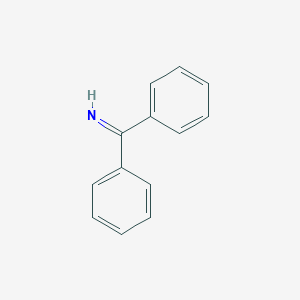

Benzophenone imine (Ph₂C=NH) is a commercially available, N-sp²-hybridized imine synthesized via condensation of benzophenone (Ph₂CO) and ammonia . It serves as a versatile ammonia surrogate in catalytic reactions, enabling selective synthesis of primary amines through hydrolysis of its imine group . Key features include:

- Low steric hindrance: Facilitates Pd-catalyzed C–N cross-coupling reactions without forming diarylation byproducts .

- Ease of deprotection: Acidic hydrolysis yields unprotected primary amines while recovering benzophenone for reuse .

- Broad applications: Used in asymmetric catalysis (e.g., Rh-catalyzed carbene insertion) , medicinal chemistry (e.g., synthesis of opioid addiction treatments) , and materials science (e.g., covalent organic frameworks) .

准备方法

Classical Thermal Decomposition of Benzophenone Oxime

The thermal decomposition of benzophenone oxime represents one of the earliest methods for synthesizing benzophenone imine. This reaction proceeds via a concerted mechanism, where heating induces the cleavage of the oxime’s N–O bond, yielding the imine and benzophenone as a byproduct :

6\text{H}5)2\text{C=NOH} \rightarrow (\text{C}6\text{H}5)2\text{C=NH} + (\text{C}6\text{H}5)_2\text{C=O}

Reaction Conditions :

While straightforward, this method suffers from moderate yields and the co-production of benzophenone, necessitating purification steps. Despite these limitations, its simplicity makes it viable for small-scale laboratory synthesis .

Moureu-Mignonac Ketimine Synthesis

The Moureu-Mignonac method, involving Grignard reagents, remains a cornerstone for this compound preparation. This two-step process begins with the nucleophilic addition of phenylmagnesium bromide to benzonitrile, followed by hydrolysis :

Step 1: Grignard Addition

6\text{H}5\text{CN} + \text{C}6\text{H}5\text{MgBr} \rightarrow (\text{C}6\text{H}5)_2\text{C=NMgBr}

Step 2: Hydrolysis

6\text{H}5)2\text{C=NMgBr} + \text{H}2\text{O} \rightarrow (\text{C}6\text{H}5)_2\text{C=NH} + \text{MgBr(OH)}

Optimized Parameters :

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Temperature: Reflux (35–66°C)

-

Hydrolysis: Controlled addition of water or methanol to prevent over-hydrolysis

This method’s reliance on air-sensitive Grignard reagents demands inert atmospheres (N₂ or Ar), limiting its practicality for industrial-scale applications .

High-Pressure Ammoniation of Benzophenone

A patent by BASF (US5679855A) describes a high-yield, catalytic approach using liquid ammonia and metal oxides under elevated pressure :

6\text{H}5)2\text{C=O} + \text{NH}3 \xrightarrow{\text{Metal Oxide}} (\text{C}6\text{H}5)2\text{C=NH} + \text{H}2\text{O}

Key Conditions :

-

Catalyst: Al₂O₃, SiO₂, or TiO₂

-

Pressure: 50–350 bar

-

Temperature: 50–150°C

-

Ammonia Ratio: 3–6 kg per kg of benzophenone

Advantages :

-

Eliminates stoichiometric metal reagents

-

Scalable for industrial production

Challenges :

-

Requires specialized high-pressure reactors

-

Catalyst recovery and reuse need optimization

Copper-Catalyzed C–H Functionalization

Recent advances employ copper catalysts for direct imination of benzylic C–H bonds, enabling access to secondary and tertiary amines post-hydrolysis :

Reaction Scheme :

6\text{H}5)2\text{C=NH} \xrightarrow{\text{CuI/1,10-Phenanthroline}} \text{R-NH}2

Optimized Conditions :

-

Catalyst: CuI (0.1–1 mol%)

-

Ligand: 1,10-Phenanthroline

-

Oxidant: Di-tert-butyl peroxide (DTBP)

-

Solvent: Acetonitrile

Mechanistic Insights :

-

Benzylic radicals form via hydrogen abstraction, confirmed by deuteration studies .

-

Kinetic isotope effects (KIE = 3.2) indicate C–H bond cleavage as the rate-determining step .

Manganese-Catalyzed Oxidative Methods

A low-yielding but innovative method utilizes a manganese-based catalyst (Fe₃O₄@SiO₂@Im[Cl]Mn(III)) under oxygen atmosphere :

Procedure :

Limitations :

-

Poor efficiency compared to other methods

-

Mechanistic pathway remains unclear

Comparative Analysis of Preparation Methods

| Method | Conditions | Catalyst | Yield | Scalability |

|---|---|---|---|---|

| Thermal Decomposition | 120–160°C, neat | None | 50–60% | Laboratory |

| Moureu-Mignonac | Reflux, inert atmosphere | Phenylmagnesium bromide | 70–85% | Moderate |

| High-Pressure Ammoniation | 50–150°C, 50–350 bar | Al₂O₃/SiO₂ | 94% | Industrial |

| Copper Catalysis | 80°C, DTBP oxidant | CuI/1,10-Phenanthroline | 60–80% | Laboratory |

| Manganese Catalysis | 20°C, O₂ atmosphere | Mn(III) nanocomposite | 13% | Experimental |

化学反应分析

Types of Reactions

Benzophenone imine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzhydryl ketone.

Reduction: It can be reduced to benzhydrol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include benzhydryl ketone, benzhydrol, and various substituted benzhydrylimine derivatives .

科学研究应用

Applications in Medical Diagnostics

One of the most notable applications of BPI is in medical diagnostics , particularly in positron emission tomography (PET) imaging for brain tumors. BPI serves as a precursor for synthesizing radiolabeled compounds such as (R)- and (S)-[18F]FAMPe, which are crucial for enhancing the specificity and sensitivity of tumor imaging.

Case Study: PET Imaging with (R)- and (S)-[18F]FAMPe

- Synthesis Process : BPI is combined with L-Alanine tert-butyl ester hydrochloride in dichloromethane, followed by extraction and purification to yield N-(Diphenylmethylene)-L-alanine 1,1-dimethylethyl ester.

- Results : In vitro studies indicate that both enantiomers exhibit significant uptake mechanisms in glioma cells, interacting with sodium-independent system L transporters. In vivo biodistribution studies demonstrate that the (S)-enantiomer has superior tumor uptake compared to established substrates, highlighting its potential for clinical applications in tumor diagnostics .

Synthetic Applications

This compound is extensively used as a reagent in various synthetic pathways:

- Amine Synthesis : It acts as an ammonia equivalent in Buchwald-Hartwig amination reactions, facilitating the formation of N-protected primary amines .

- Chiral α-Amino Acids : BPI plays a critical role in synthesizing unnatural α-amino acids through carbene insertion methods, showcasing its versatility as a building block in complex organic synthesis .

Material Science Applications

This compound has also been explored for its potential in material science, particularly in the synthesis of covalent organic frameworks (COFs).

Case Study: COF Synthesis Using Benzophenone Imines

- Research Findings : Substituted benzophenone imines have been utilized to create stable COFs from unstable building blocks. The introduction of electron-withdrawing and electron-donating groups on BPI enhances the solubility and stability of the resulting materials .

- Performance : The synthesized COFs exhibit excellent crystallinity and porosity, indicating that benzophenone imines can be effectively employed in developing advanced materials for energy storage and catalysis.

Summary of Applications

The following table summarizes the key applications of this compound across various fields:

| Application Field | Specific Use | Notable Findings |

|---|---|---|

| Medical Diagnostics | PET imaging precursor for brain tumors | Enhanced specificity and sensitivity in tumor imaging |

| Synthetic Chemistry | Amine synthesis via Buchwald-Hartwig amination | Important intermediate for N-protected primary amines |

| Material Science | Synthesis of covalent organic frameworks (COFs) | High crystallinity and porosity; stability improvements |

作用机制

The mechanism of action of benzhydrylimine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzophenone Oxime

Structure: Ph₂C=N–OH. Synthesis: Produced from benzophenone and hydroxylamine . Key Differences:

- Stability: Benzophenone oxime degrades in the presence of moisture and oxygen to form benzophenone and nitric acid .

- Reactivity: Functions as an oxime nucleophile but lacks utility as an ammonia surrogate. Cannot be hydrolyzed to primary amines. Applications: Intermediate in synthesizing α-aminodiphenylmethane .

| Property | Benzophenone Imine | Benzophenone Oxime |

|---|---|---|

| Hydrolysis Product | Primary amines (Ph₂CO + NH₃) | Benzophenone + HNO₃ |

| Thermal Stability | High (requires acidic hydrolysis) | Low (decomposes with moisture) |

Acetophenone Imine

Structure : PhC(=NH)CH₃.

Key Differences :

- Steric Effects: The methyl group increases steric bulk, reducing reactivity in cross-coupling reactions compared to this compound .

- Catalytic Performance: In hydroboration reactions, acetophenone imine shows marginally lower reactivity (73% yield in 0.5 h vs. 80% for this compound) due to steric and electronic effects .

Ammonia Surrogates: LHMDS vs. This compound

LHMDS (Lithium Hexamethyldisilazide):

- Role: Strong, non-nucleophilic base in deprotonation reactions .

- Limitations: Not suitable for primary amine synthesis; incompatible with acidic hydrolysis. This compound:

- Advantages : Direct access to primary amines after hydrolysis; compatible with Pd/Ni catalysis .

Reactivity and Catalytic Performance

Pd-Catalyzed Cross-Coupling Reactions

This compound:

- Yield: 54% for N-(tert-butyl)this compound vs. 8% for N-(sec-butyl) derivative, highlighting steric preference for bulky alkyl groups .

- Scope : Effective with aryl halides, triflates, and alkyl bromides .

Comparators : - Ammonia : Requires excess to suppress secondary amine formation .

- LHMDS: Limited to secondary/tertiary amine synthesis .

| Substrate | Catalyst System | Yield (this compound) | Yield (Ammonia) |

|---|---|---|---|

| Aryl Triflate | Pd(OAc)₂/BINAP | 70% | Not reported |

| Tertiary Alkyl Bromide | Pd/tBuCy₂P | 54% | <10% |

Asymmetric Catalysis

This compound:

- Rh-Catalyzed Carbene Insertion: Enantioselective synthesis of α-amino acids (e.g., 72% yield for intermediate 459) .

- Hydroamination: Rh-catalyzed reactions with allenes yield chiral allylic amines . Acetophenone Imine: Lower enantioselectivity due to steric interference .

Stability and Handling Considerations

- This compound: Requires distillation before use to achieve optimal coupling yields .

- Benzophenone Oxime: Degrades upon storage; must be used immediately .

Medicinal Chemistry

- This compound: Key intermediate in synthesizing morphinan derivatives for opioid addiction treatment .

Materials Science

- COF Synthesis: this compound enables scalable production of imine-linked covalent organic frameworks (surface area >2600 m²/g) .

Limitations

生物活性

Benzophenone imine (BPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an N-unsubstituted ketimine derived from the condensation of benzophenone with ammonia. It serves as a valuable ammonia equivalent in various organic reactions, particularly in the synthesis of amines and amino acids. Its structure can be represented as follows:

Mechanisms of Biological Activity

This compound exhibits several biological activities, including:

- Anti-inflammatory properties : Research indicates that this compound analogs can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, certain derivatives showed IC50 values as low as 4 nM against TNF-α, indicating potent anti-inflammatory effects .

- Anticancer effects : Some studies have reported that benzophenone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antiviral activity : this compound has been investigated for its potential to inhibit viral replication, particularly in the context of HIV .

1. Anti-inflammatory Activity

A study conducted by Khanum et al. synthesized various benzophenone analogs and evaluated their inhibitory effects on TNF-α and IL-6. The most potent compound demonstrated a 54% inhibition of TNF-α and 97% inhibition of IL-6 at a concentration of 10 μM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| Compound 25 | 54% | 97% | 10 |

| Compound 30 | - | - | 27 |

2. Anticancer Properties

In another study, this compound derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The compounds led to significant reductions in cell viability, with IC50 values ranging from 10 to 50 μM depending on the specific derivative and cell line used .

3. Antiviral Activity

Research has shown that certain this compound derivatives exhibit antiviral activity against HIV by interfering with viral replication processes. These compounds were found to inhibit the activity of reverse transcriptase, an essential enzyme for viral replication .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of benzophenone with ammonia or amines under specific conditions. Recent advances have simplified this process, allowing for more efficient production without the need for harsh reagents or conditions .

Applications of this compound extend beyond medicinal chemistry; it is also utilized in polymer industries for the preparation of carbon fibers and as a precursor for various nitrogen-containing compounds .

常见问题

Basic Research Questions

Q. What are the primary synthetic applications of benzophenone imine in catalytic cross-coupling reactions?

this compound (Ph₂C=NH) is widely used as an ammonia surrogate in palladium-catalyzed C–N cross-coupling reactions, particularly in medicinal chemistry and natural product synthesis. Its resistance to hydrolysis and stability under catalytic conditions make it ideal for forming protected amines, which can later be deprotected under acidic hydrolysis . For example, in Buchwald–Hartwig couplings, this compound replaces ammonia to avoid side reactions with electron-deficient aryl triflates, achieving yields up to 70% for intermediates like this compound-coumarin adducts .

Q. How can researchers safely handle this compound in laboratory settings?

While this compound is relatively stable, standard safety protocols for handling imines apply:

- Use impermeable gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.

- Avoid aerosol formation; work in a fume hood with respiratory protection if high concentrations are present.

- In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. What are the challenges in synthesizing this compound monomers?

The synthesis of this compound from benzophenone and ammonia is low-yielding and requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Recent methodologies focus on one-pot protocols using tungsten hexachloride (WCl₆) to bypass traditional condensation routes, though product selectivity (e.g., [Ph₂C=N=CPh₂][WCl₆] vs. [Ph₂C=NH₂][WCl₆]) remains sensitive to solvent choice (dichloromethane vs. 1,2-dichloroethane) .

Advanced Research Questions

Q. How does solvent polarity influence product distribution in tungsten-mediated this compound reactions?

In WCl₆-catalyzed reactions, solvent choice dictates product ratios:

- Dichloromethane : Favors [Ph₂C=NH₂][WCl₆] due to lower polarity and reduced stabilization of charge-separated intermediates.

- 1,2-Dichloroethane (reflux) : Increases dielectric constant, promoting equilibrium between [Ph₂C=N=CPh₂][WCl₆] and [Ph₂C=NH₂][WCl₆] (1:1 ratio). Computational studies suggest WCl₆ acts as a chlorinating agent, triggering pseudo-dimerization pathways .

Q. What strategies optimize enantioselectivity in rhodium-catalyzed hydroamination using this compound?

Key factors for enantioselective hydroamination of allenes:

- Ligand selection : Josiphos ligands (e.g., L4) achieve up to 92% enantiomeric excess (ee) by stabilizing σ-allyl-Rh intermediates during hydrometalation.

- Acid additives : Protontransfer catalysts (e.g., PPTS) enhance catalytic cycles by facilitating N–H bond activation.

- Deuterium labeling : Confirms regioselectivity via deuterium incorporation at the internal allylic position .

Q. How do computational methods aid in understanding this compound reactivity?

Density functional theory (DFT) studies using B3LYP/6-311G models elucidate:

- C=O vibrational modes : Theoretical IR peaks at 1650 cm⁻¹ align with experimental data (1634 cm⁻¹), validating solvent effects on electronic structure.

- Reaction pathways : WCl₆-mediated denitrogenation proceeds via chlorination rather than oxidation, as shown by charge distribution analysis .

Q. Data Contradiction and Troubleshooting

Q. Why do discrepancies arise in this compound coupling yields across studies?

Variations in reported yields (e.g., 70–99%) stem from:

- Catalyst systems : Pd(OAc)₂/BINAP vs. Cu@CuOx/carbon catalysts (Table 1 in ).

- Substrate electronics : Electron-deficient aryl triflates show higher reactivity than electron-rich counterparts.

- Hydrolysis protocols : Acidic cleavage of this compound adducts may inadvertently degrade sensitive functional groups .

Q. How can researchers resolve low yields in this compound-based ligand synthesis?

- Pre-activation of catalysts : Pre-treatment of Pd catalysts with this compound improves turnover.

- Temperature control : Gentle reflux (THF, 60°C) minimizes side reactions like triflate hydrolysis.

- Protecting group strategies : Use of Boc or phthaloyl groups prevents unwanted deamination .

Q. Methodological Tables

Table 1. Optimization of Rh-Catalyzed Hydroamination

| Entry | Ligand | Additive | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | L1 (racemic) | None | 10 | – |

| 2 | L3 (DIOP) | PPTS | 76 | 35 |

| 3 | L4 (Josiphos) | PPTS | 72 | 92 |

| Adapted from |

Table 2. Solvent Effects on WCl₆ Reactions

| Solvent | Product Ratio ([A]:[B]) |

|---|---|

| Dichloromethane | 30:70 |

| 1,2-Dichloroethane | 50:50 |

| [A] = [Ph₂C=N=CPh₂][WCl₆]; [B] = [Ph₂C=NH₂][WCl₆] |

属性

IUPAC Name |

diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZIXHOMFPUIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870832 | |

| Record name | Benzophenone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-88-3 | |

| Record name | Benzophenone imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanimine, .alpha.-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanimine, α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJJ21NA7VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。